
2-adamantyl(4-nitrobenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Adamantyl(4-nitrobenzyl)amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a member of the adamantylamines family and is known for its unique structural properties that make it a valuable compound for various applications.
Aplicaciones Científicas De Investigación
2-Adamantyl(4-nitrobenzyl)amine has potential applications in various fields of scientific research. The compound is known for its anti-cancer properties and has been extensively studied for its potential in cancer treatment. It has also been studied for its potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the compound has been studied for its potential in drug delivery systems due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-Adamantyl(4-nitrobenzyl)amine is not fully understood. However, studies have shown that the compound exhibits anti-cancer properties by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
Studies have shown that 2-Adamantyl(4-nitrobenzyl)amine exhibits low toxicity and does not have any significant adverse effects on the body. The compound has been shown to have anti-inflammatory properties and may help reduce inflammation in the body. Additionally, the compound has been shown to have antioxidant properties and may help protect the body against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Adamantyl(4-nitrobenzyl)amine is its unique structural properties that make it a valuable compound for various applications. However, the synthesis process of the compound is complex and requires specialized equipment and expertise. Additionally, the compound is relatively expensive, which may limit its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-Adamantyl(4-nitrobenzyl)amine. One of the main areas of focus is the development of new drug delivery systems using the compound. Researchers are also exploring the potential of the compound in the treatment of various diseases such as cancer and neurological disorders. Additionally, there is a need for further studies to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2-Adamantyl(4-nitrobenzyl)amine is a valuable compound with potential applications in various fields of scientific research. The compound's unique structural properties make it a valuable compound for drug delivery systems, and its anti-cancer and anti-inflammatory properties make it a promising compound for the treatment of various diseases. Further studies are needed to fully understand the compound's mechanism of action and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-Adamantyl(4-nitrobenzyl)amine is a complex process that involves several steps. The synthesis process starts with the reaction of 2-Adamantanone with 4-nitrobenzyl chloride in the presence of a base to form 2-Adamantyl(4-nitrobenzyl)amine. The reaction is carried out under controlled conditions to ensure the purity and quality of the compound.
Propiedades
IUPAC Name |
N-[(4-nitrophenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-19(21)16-3-1-11(2-4-16)10-18-17-14-6-12-5-13(8-14)9-15(17)7-12/h1-4,12-15,17-18H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYWTNMOPKSGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-nitrophenyl)methyl]adamantan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

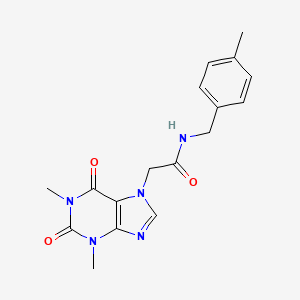
![7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)


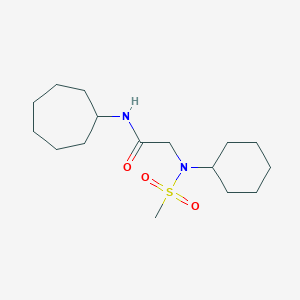
![1-[(5-fluoro-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5777191.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5777195.png)
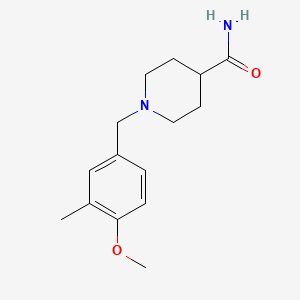
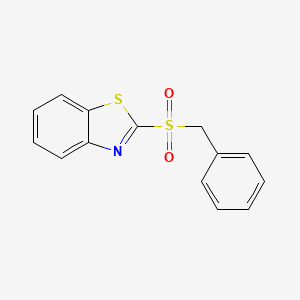
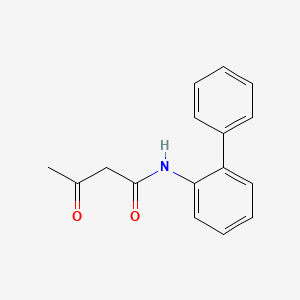

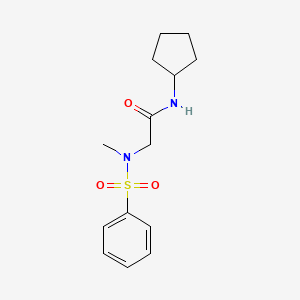
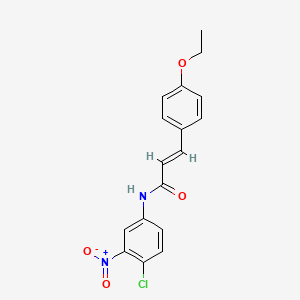
![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)